N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a pyrrolidine sulfonyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Thieno[3,4-c]pyrazole Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the tert-butyl, oxo, and pyrrolidine sulfonyl groups through various organic reactions such as alkylation, oxidation, and sulfonylation.
Coupling with Benzamide: The final step involves coupling the functionalized thieno[3,4-c]pyrazole intermediate with a benzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
N-(2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl)-4-(morpholine-1-sulfonyl)benzamide: This compound has a morpholine sulfonyl group instead of a pyrrolidine sulfonyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-20(2,3)24-18(16-12-29(26)13-17(16)22-24)21-19(25)14-6-8-15(9-7-14)30(27,28)23-10-4-5-11-23/h6-9H,4-5,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKENDTPBNCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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